molecular formula C10H14N4O2 B6631791 N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide

N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide

Cat. No.: B6631791
M. Wt: 222.24 g/mol
InChI Key: PIVFNYQFZNCRPJ-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with an ethyl group, a methyl group, and a carboxamide group.

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-3-8-7(4-6(2)13-14-8)10(16)12-5-9(11)15/h4H,3,5H2,1-2H3,(H2,11,15)(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVFNYQFZNCRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(N=N1)C)C(=O)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide typically involves the reaction of 3-ethyl-6-methylpyridazine-4-carboxylic acid with 2-amino-2-oxoethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carboxamide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-2-oxoethyl)acrylamide
  • N-(2-amino-2-oxoethyl)-2-(2-oxo-1-pyrrolidinyl)acetamide
  • N-(2-amino-2-oxoethyl)-N-(ω-aminoalkyl)nitrobenzamides

Uniqueness

N-(2-amino-2-oxoethyl)-3-ethyl-6-methylpyridazine-4-carboxamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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